2-Ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)malonamic acid ethyl ester
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Overview
Description
ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE: is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events that result in the compound’s observed effects .
Comparison with Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer activities.
Uniqueness: ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
CAS No. |
94763-82-3 |
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Molecular Formula |
C20H35N3O4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2-[(2-piperidin-1-ylacetyl)carbamoyl]-2-(piperidin-1-ylmethyl)butanoate |
InChI |
InChI=1S/C20H35N3O4/c1-3-20(19(26)27-4-2,16-23-13-9-6-10-14-23)18(25)21-17(24)15-22-11-7-5-8-12-22/h3-16H2,1-2H3,(H,21,24,25) |
InChI Key |
WROJVIAJQFEBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCCCC1)(C(=O)NC(=O)CN2CCCCC2)C(=O)OCC |
Origin of Product |
United States |
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